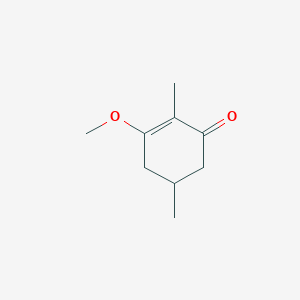
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one, also known as Methyl 3-methoxy-2,5-dimethylcyclohex-2-enone (MMDC), is a cyclic ketone with a molecular formula C10H16O2. It is a colorless liquid with a sweet, floral odor and is widely used in the fragrance industry. In recent years, MMDC has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In
Mécanisme D'action
The mechanism of action of MMDC is not fully understood, but it is believed to act through multiple pathways. MMDC has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant enzymes. MMDC has also been found to inhibit the activity of various enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. Furthermore, MMDC has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
MMDC has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. MMDC has also been found to decrease the levels of pro-inflammatory cytokines and to inhibit the activity of various enzymes involved in the production of inflammatory mediators. Furthermore, MMDC has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMDC in lab experiments is its high purity and stability. MMDC can be synthesized with high yield and high purity, which makes it suitable for various applications. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one of the limitations of using MMDC is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of MMDC is not fully understood, which makes it challenging to optimize its use in various applications.
Orientations Futures
There are several future directions for the research on MMDC. One direction is to explore its potential applications in the treatment of neurodegenerative diseases. MMDC has been found to have neuroprotective effects, and further studies can be conducted to determine its efficacy in the treatment of Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a natural preservative in the food and cosmetic industry. MMDC has been shown to exhibit antimicrobial activity, and further studies can be conducted to determine its efficacy as a natural preservative. Furthermore, MMDC can be used as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and material science.
Méthodes De Synthèse
MMDC can be synthesized through the condensation reaction of 3-methoxy-2,5-dimethylphenol with acetone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form MMDC. This method has been optimized to yield high purity and high yield of MMDC.
Applications De Recherche Scientifique
MMDC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. MMDC has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, MMDC has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
111470-50-9 |
|---|---|
Nom du produit |
3-Methoxy-2,5-dimethylcyclohex-2-en-1-one |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-methoxy-2,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-8(10)7(2)9(5-6)11-3/h6H,4-5H2,1-3H3 |
Clé InChI |
IOWHUEQOALPGGZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=C(C(=O)C1)C)OC |
SMILES canonique |
CC1CC(=C(C(=O)C1)C)OC |
Synonymes |
2-Cyclohexen-1-one,3-methoxy-2,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
